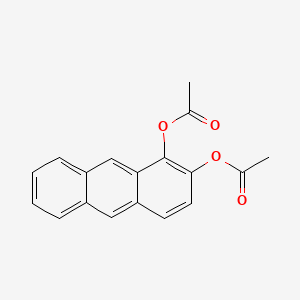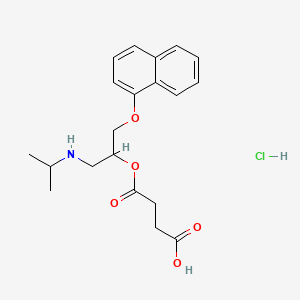
Propranolol hemisuccinate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propranolol hemisuccinate hydrochloride is a derivative of propranolol, a non-selective beta-adrenergic receptor antagonist. It is commonly used in the treatment of various cardiovascular conditions, including hypertension, angina pectoris, and arrhythmias. This compound is known for its ability to block the action of epinephrine and norepinephrine on both beta-1 and beta-2 adrenergic receptors, leading to a decrease in heart rate and blood pressure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propranolol hemisuccinate hydrochloride typically involves the reaction of propranolol with succinic anhydride to form propranolol hemisuccinate, followed by the addition of hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow processes. This method ensures high yield and purity by controlling reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalytic amounts of water has been found beneficial in reducing by-products and improving the overall efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Propranolol hemisuccinate hydrochloride undergoes various chemical reactions, including:
Oxidation: Propranolol can be oxidized to form naphthyloxylactic acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions often involve the use of catalysts like palladium on carbon (Pd/C) and solvents such as methanol or ethanol.
Major Products Formed
Oxidation: Naphthyloxylactic acid.
Reduction: Reduced derivatives of propranolol.
Substitution: Various substituted propranolol derivatives depending on the substituent used.
Applications De Recherche Scientifique
Propranolol hemisuccinate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying beta-adrenergic receptor interactions and drug-receptor binding kinetics.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Extensively used in clinical research for treating cardiovascular diseases, anxiety disorders, and migraine prophylaxis.
Industry: Employed in the development of sustained-release formulations and drug delivery systems
Mécanisme D'action
Propranolol hemisuccinate hydrochloride exerts its effects by competitively blocking beta-adrenergic receptors. This blockade prevents the binding of epinephrine and norepinephrine, leading to a decrease in heart rate, myocardial contractility, and blood pressure. The compound interacts with both beta-1 and beta-2 adrenergic receptors, affecting various physiological processes such as cardiac output and vascular resistance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Atenolol: A selective beta-1 adrenergic receptor antagonist.
Metoprolol: Another selective beta-1 adrenergic receptor antagonist.
Carvedilol: A non-selective beta-adrenergic receptor antagonist with additional alpha-1 blocking activity
Uniqueness
Propranolol hemisuccinate hydrochloride is unique due to its non-selective nature, allowing it to block both beta-1 and beta-2 adrenergic receptors. This broad spectrum of activity makes it effective in treating a variety of conditions, including those that involve both cardiac and non-cardiac beta receptors .
Propriétés
Numéro CAS |
75020-10-9 |
|---|---|
Formule moléculaire |
C20H26ClNO5 |
Poids moléculaire |
395.9 g/mol |
Nom IUPAC |
4-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C20H25NO5.ClH/c1-14(2)21-12-16(26-20(24)11-10-19(22)23)13-25-18-9-5-7-15-6-3-4-8-17(15)18;/h3-9,14,16,21H,10-13H2,1-2H3,(H,22,23);1H |
Clé InChI |
PTLKAZZGYNERQX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC(=O)CCC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene](/img/structure/B14437403.png)


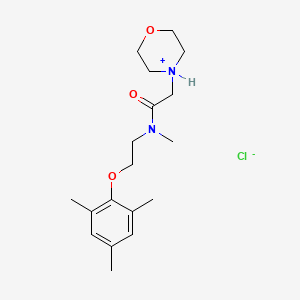
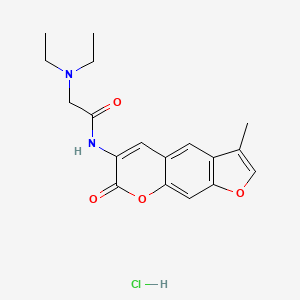
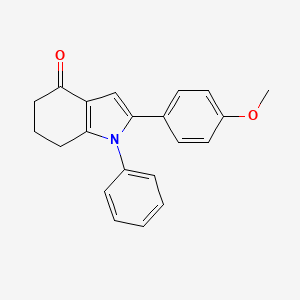

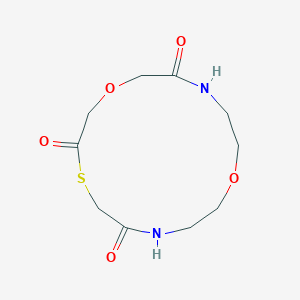

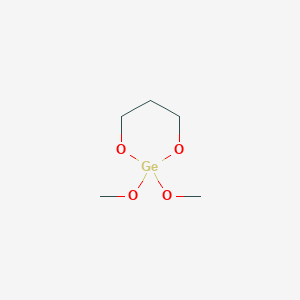

![4-[2-(1H-Imidazol-1-yl)ethyl]phenol](/img/structure/B14437487.png)
